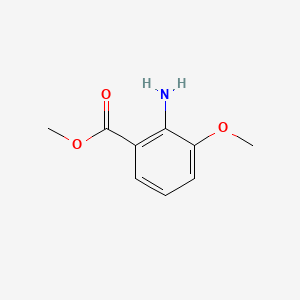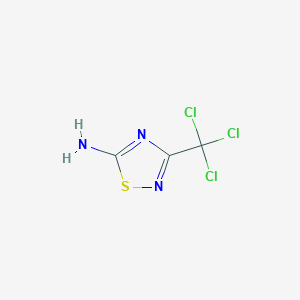![molecular formula C11H11F3N2O3 B1297769 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine CAS No. 54672-11-6](/img/structure/B1297769.png)
4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine
Descripción general
Descripción
4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine: is an organic compound with the molecular formula C11H11F3N2O3 and a molecular weight of 276.21 g/mol . This compound is characterized by the presence of a morpholine ring attached to a phenyl group substituted with a nitro group and a trifluoromethyl group. It is a solid at room temperature and is used in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine typically involves the following steps:
Nitration of 2-(trifluoromethyl)aniline: The starting material, 2-(trifluoromethyl)aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the trifluoromethyl group.
Formation of the Morpholine Derivative: The nitrated product is then reacted with morpholine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form the final product.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The nitro group in 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Reduction: 4-[4-Amino-2-(trifluoromethyl)phenyl]morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: : This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: : In biological research, 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine is used as a probe to study the effects of nitro and trifluoromethyl substitutions on biological systems. It is also used in the development of enzyme inhibitors and receptor modulators .
Medicine: : This compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular targets makes it a valuable candidate for drug development .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparación Con Compuestos Similares
- 4-[4-Chloro-2-nitrophenyl]morpholine
- 4-[4-Bromo-2-nitrophenyl]morpholine
- 4-[4-Methyl-2-nitrophenyl]morpholine
- 4-[4-Methoxy-2-nitrophenyl]morpholine
Comparison:
4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine is unique due to the presence of both nitro and trifluoromethyl groups. The trifluoromethyl group significantly enhances the compound’s stability and lipophilicity compared to other similar compounds. This makes it more effective in penetrating biological membranes and interacting with molecular targets .
Propiedades
IUPAC Name |
4-[4-nitro-2-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)9-7-8(16(17)18)1-2-10(9)15-3-5-19-6-4-15/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQHSXGCAZQBBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346505 | |
| Record name | 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54672-11-6 | |
| Record name | 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54672-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9H-Indeno[2,1-c]pyridin-9-one](/img/structure/B1297696.png)









